molecular formula C12H9ClFN B596126 2'-Chloro-4-fluorobiphenyl-3-amine CAS No. 1226002-02-3

2'-Chloro-4-fluorobiphenyl-3-amine

Cat. No.: B596126
CAS No.: 1226002-02-3
M. Wt: 221.659
InChI Key: GTABRSZHZJKWRF-UHFFFAOYSA-N
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Description

2’-Chloro-4-fluorobiphenyl-3-amine is an organic compound with the molecular formula C12H9ClFN It is a derivative of biphenyl, where the biphenyl core is substituted with chlorine and fluorine atoms at the 2’ and 4’ positions, respectively, and an amine group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 2’-Chloro-4-fluorobiphenyl-3-amine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of 2’-Chloro-4-fluorobiphenyl-3-amine may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of efficient catalysts and reagents is crucial to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-4-fluorobiphenyl-3-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce nitro or secondary amine derivatives .

Scientific Research Applications

2’-Chloro-4-fluorobiphenyl-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Chloro-4-fluorobiphenyl-3-amine depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Chloro-4-fluorobiphenyl-3-amine is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where precise molecular interactions are required, such as in the design of pharmaceuticals and advanced materials.

Properties

IUPAC Name

5-(2-chlorophenyl)-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTABRSZHZJKWRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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